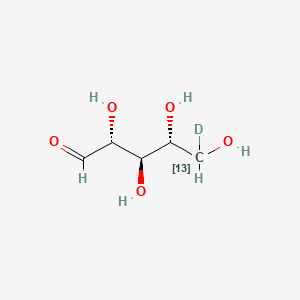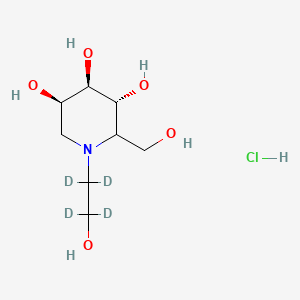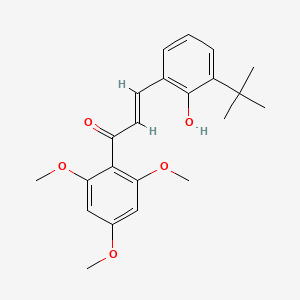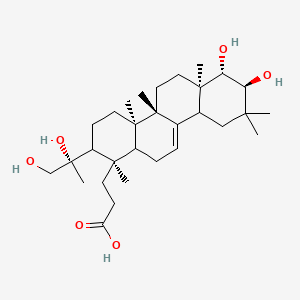
Anti-inflammatory agent 18
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anti-inflammatory agent 18 is a compound known for its potent anti-inflammatory properties. It is used to reduce inflammation and alleviate pain associated with various inflammatory conditions. This compound is part of a broader class of anti-inflammatory agents that work by inhibiting specific pathways involved in the inflammatory response.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of anti-inflammatory agent 18 typically involves multiple steps, including the formation of key intermediates and their subsequent transformation into the final product. The synthetic route may vary depending on the desired purity and yield. Common steps include:
Formation of Intermediates: The initial steps often involve the preparation of key intermediates through reactions such as alkylation, acylation, or condensation.
Final Transformation: The intermediates are then subjected to further reactions, such as cyclization or reduction, to form the final compound.
Industrial Production Methods: In industrial settings, the production of this compound is optimized for large-scale synthesis. This involves:
Batch or Continuous Processes: Depending on the scale, either batch or continuous processes are employed.
Catalysts and Solvents: The use of specific catalysts and solvents to enhance reaction rates and yields.
Purification: Techniques such as crystallization, distillation, or chromatography are used to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Anti-inflammatory agent 18 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution Reagents: Various halides or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Anti-inflammatory agent 18 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and pathways.
Biology: Investigated for its effects on cellular processes and signaling pathways involved in inflammation.
Medicine: Explored for its potential therapeutic applications in treating inflammatory diseases such as arthritis, inflammatory bowel disease, and psoriasis.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control.
Mécanisme D'action
The mechanism of action of anti-inflammatory agent 18 involves the inhibition of specific enzymes and pathways that mediate the inflammatory response. Key molecular targets include:
Cyclooxygenase Enzymes: Inhibition of cyclooxygenase enzymes reduces the production of prostaglandins, which are mediators of inflammation.
Nuclear Factor-kappa B Pathway: The compound can inhibit the activation of the nuclear factor-kappa B pathway, leading to reduced expression of pro-inflammatory cytokines.
Mitogen-Activated Protein Kinase Pathway: Inhibition of this pathway further reduces the inflammatory response.
Comparaison Avec Des Composés Similaires
Anti-inflammatory agent 18 can be compared with other similar compounds, such as:
Aspirin: Both compounds inhibit cyclooxygenase enzymes, but this compound may have a different selectivity profile.
Ibuprofen: Similar in its mechanism of action, but this compound may offer different pharmacokinetic properties.
Celecoxib: A selective cyclooxygenase-2 inhibitor, whereas this compound may inhibit both cyclooxygenase-1 and cyclooxygenase-2.
Uniqueness: this compound is unique in its specific molecular structure, which may confer distinct pharmacological properties and therapeutic benefits compared to other anti-inflammatory agents.
Propriétés
Formule moléculaire |
C30H50O6 |
|---|---|
Poids moléculaire |
506.7 g/mol |
Nom IUPAC |
3-[(1R,4aR,4bS,6aR,7S,8S)-2-[(2S)-1,2-dihydroxypropan-2-yl]-7,8-dihydroxy-1,4a,4b,6a,9,9-hexamethyl-3,4,5,6,7,8,10,10a,12,12a-decahydro-2H-chrysen-1-yl]propanoic acid |
InChI |
InChI=1S/C30H50O6/c1-25(2)16-19-18-8-9-20-27(4,12-11-22(32)33)21(30(7,36)17-31)10-13-29(20,6)28(18,5)15-14-26(19,3)24(35)23(25)34/h8,19-21,23-24,31,34-36H,9-17H2,1-7H3,(H,32,33)/t19?,20?,21?,23-,24-,26-,27-,28-,29-,30-/m1/s1 |
Clé InChI |
JYQDOSCKUJVCQR-MTLWXFQMSA-N |
SMILES isomérique |
C[C@@]12CC[C@@]3(C(=CCC4[C@]3(CCC([C@]4(C)CCC(=O)O)[C@@](C)(CO)O)C)C1CC([C@@H]([C@H]2O)O)(C)C)C |
SMILES canonique |
CC1(CC2C3=CCC4C(C3(CCC2(C(C1O)O)C)C)(CCC(C4(C)CCC(=O)O)C(C)(CO)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


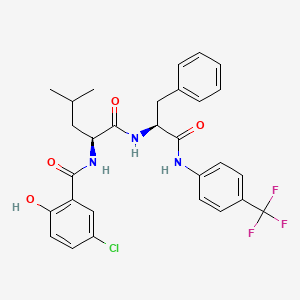
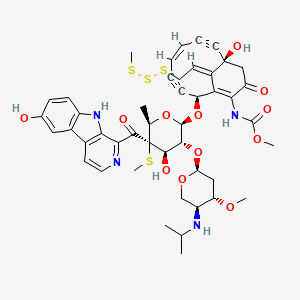

![4-[10-(Dimethylamino)-3-oxobenzo[c]xanthen-7-yl]benzene-1,3-dicarboxylic acid;2-[10-(dimethylamino)-3-oxobenzo[c]xanthen-7-yl]terephthalic acid](/img/structure/B12411902.png)
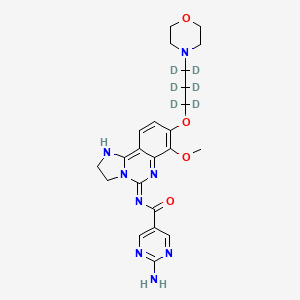
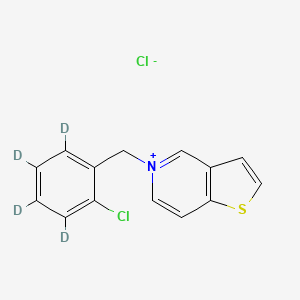
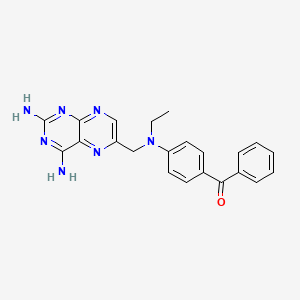
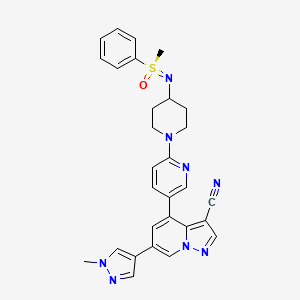
![N-[[[(1R)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]hydroxyphosphinyl]-D-alanine 1-Methylethyl Ester-d7](/img/structure/B12411919.png)

![2-[(2-Methylpropan-2-yl)oxycarbonyl-thiophen-3-ylamino]acetic acid](/img/structure/B12411937.png)
